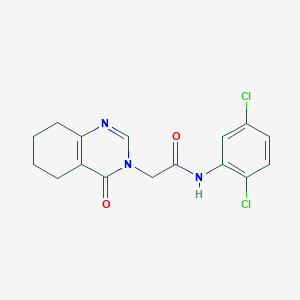

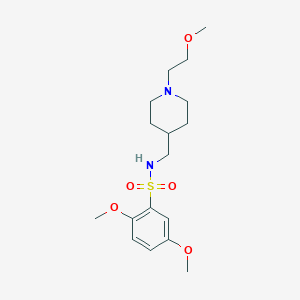

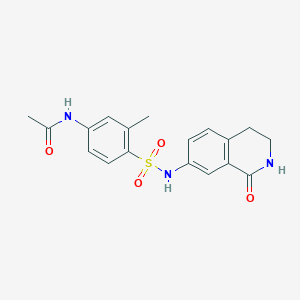

![molecular formula C13H19N5O B2424587 N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamid CAS No. 2034324-21-3](/img/structure/B2424587.png)

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been widely used in the design of anticancer agents . They have been synthesized using a molecular hybridization strategy .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction . The reaction involves hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is complex and versatile . They are versatile linkers to several metals and their interactions in biological systems have been extensively described .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the thermal retro Diels–Alder (RDA) reaction of certain derivatives resulted in the target compounds as single products .Wirkmechanismus

Target of Action

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide, also known as 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide, is a novel compound that has been found to inhibit CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation .

Mode of Action

The compound 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of 2,2-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide’s action include significant inhibition of cell proliferation and induction of apoptosis . This is primarily due to the compound’s ability to disrupt the normal cell cycle by inhibiting CDK2 .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using TPP in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor and study its effects on various physiological processes. Additionally, TPP has been shown to have minimal side effects in animal models, which makes it a safe and effective tool for scientific research. However, one of the limitations of using TPP in lab experiments is its high cost and limited availability. This can make it difficult for researchers to conduct large-scale studies using TPP.

Zukünftige Richtungen

There are several future directions for the scientific research of TPP. One of the areas of interest is its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Additionally, researchers are interested in studying the long-term effects of TPP on various physiological processes and its potential side effects. Another future direction is the development of new and more efficient synthesis methods for TPP, which could reduce its cost and increase its availability for scientific research. Overall, TPP has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.

Synthesemethoden

The synthesis of TPP involves a series of chemical reactions that start with the formation of 1-(pivaloyloxy)methyl-1H-[1,2,4]triazole-3-carboxylic acid. This compound is then reacted with 6-aminopyrimidine to form 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propionic acid. Finally, the product is reacted with pivaloyl chloride to produce N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide.

Wissenschaftliche Forschungsanwendungen

CDK2-Inhibitoren zur Krebsbehandlung

Verbindungen mit dem [1,2,4]Triazolo[1,5-a]pyrimidin-Gerüst wurden als neuartige CDK2-Inhibitoren identifiziert . Die Hemmung von CDK2 ist ein vielversprechendes Ziel für die Krebsbehandlung, das selektiv Tumorzellen angreift .

Antibakterielle Mittel

Eine Reihe neuartiger Triazolo[4,3-a]pyrazin-Derivate, die strukturell Ihrem Stoff ähneln können, haben moderate bis gute antibakterielle Aktivitäten gegenüber sowohl grampositiven Staphylococcus aureus- als auch gramnegativen Escherichia coli-Stämmen gezeigt .

FABP4- und FABP5-Inhibitoren

Unter den Isoformen der Fettsäure-bindenden Proteine (FABPs) wurden FABP4 und FABP5 als potenzielle therapeutische Ziele für einige Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt .

Synthese von heterozyklischen Verbindungen

Die Verbindung könnte potenziell bei der Synthese von heterozyklischen Verbindungen verwendet werden, die in der medizinischen und pharmazeutischen Chemie enorme Anwendungen haben .

Energetische Materialien

Verbindungen mit einem [1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazin-Gerüst wurden synthetisiert und weisen aufgrund ihrer guten thermischen Stabilität und vergleichbaren Detonationseigenschaften ein Anwendungspotenzial als energetische Materialien auf .

Zytotoxische Mittel

Verbindungen mit einem [1,2,4]Triazolo[3,4-b]pyrimidin-Gerüst haben eine zytotoxische Aktivität gegenüber Brustkrebszelllinien gezeigt .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O/c1-13(2,3)11(19)14-6-4-5-10-7-15-12-16-9-17-18(12)8-10/h7-9H,4-6H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOZOKBPAIWGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCC1=CN2C(=NC=N2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

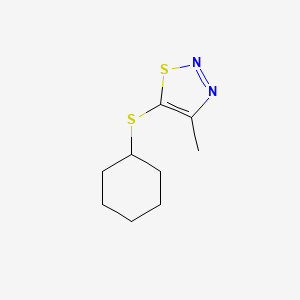

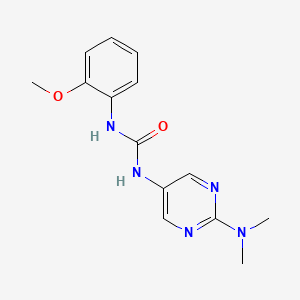

![(4-Methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone](/img/structure/B2424509.png)

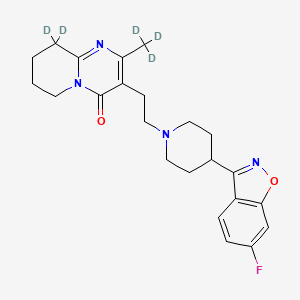

![N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2424516.png)

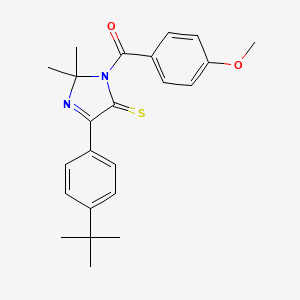

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2424519.png)

![2-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2424523.png)